3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile
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Overview
Description
5-(pyridin-3-yl)-1H-pyrazole-3-carbonitrile is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring and a nitrile group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(pyridin-3-yl)-1H-pyrazole-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminopyridine with ethyl cyanoacetate under basic conditions to form the intermediate, which then undergoes cyclization to yield the desired product . Another approach involves the use of hydrazine derivatives and 3-pyridinecarboxaldehyde, followed by cyclization and nitrile formation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow chemistry or other advanced techniques to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
5-(pyridin-3-yl)-1H-pyrazole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine or pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine .
Scientific Research Applications
5-(pyridin-3-yl)-1H-pyrazole-3-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(pyridin-3-yl)-1H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity by binding to active sites or allosteric sites. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and pyridine-containing heterocycles, such as:
- 5-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-amine
- Pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones
Uniqueness
What sets 5-(pyridin-3-yl)-1H-pyrazole-3-carbonitrile apart is its unique combination of a pyrazole ring, a pyridine ring, and a nitrile group. This structure provides a distinct set of chemical properties and reactivity patterns, making it a versatile compound for various applications .
Properties
IUPAC Name |
5-pyridin-3-yl-1H-pyrazole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4/c10-5-8-4-9(13-12-8)7-2-1-3-11-6-7/h1-4,6H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMDGTKPQREJDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=NN2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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